N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
Description
N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a pyrazolo-pyridazinone derivative featuring a tert-butyl-substituted acetamide moiety. Its core structure includes a pyridazinone ring fused with a pyrazole system, substituted at position 1 with a phenyl group and at position 4 with a methyl group. The acetamide side chain at position 6 introduces a bulky tert-butyl group, which likely influences steric and electronic properties.
Properties
IUPAC Name |
N-tert-butyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-14-10-19-23(13-8-6-5-7-9-13)16(14)17(25)22(21-12)11-15(24)20-18(2,3)4/h5-10H,11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMJTYDUNSMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the tert-butyl and acetamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyridazinones.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in the field of oncology. Recent studies have highlighted its effectiveness against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : Research indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects on multiple cancer cell lines. For instance, compounds similar to N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer) cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory potential.
Research Insights
Studies have shown that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes them candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest. Pyrazole derivatives have been evaluated for their effectiveness against various bacterial strains.
Evaluation Results
In vitro studies revealed that certain pyrazolo[3,4-b]pyridine derivatives exhibited significant antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be effective in the low micromolar range .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Structural Analogs and Their Features:
Analysis:
N-(3-fluorophenyl) Analog: The electron-withdrawing fluorine atom may increase metabolic stability or influence hydrogen-bonding interactions in biological targets . BI81527: The diisopropyl group introduces branched aliphatic chains, which could reduce crystallinity and enhance solubility in nonpolar solvents compared to the tert-butyl variant .
Pyridazinone Ring Modifications 4-Methyl vs. Methyl groups are generally electron-donating, which may stabilize the pyridazinone core .
Physicochemical Properties
- Molecular Weight : The tert-butyl variant (378.45 g/mol) is lighter than BI81527 (393.48 g/mol) but heavier than the 3-fluorophenyl analog (377.37 g/mol).
- Solubility: No direct data exists, but tert-butyl groups typically reduce aqueous solubility compared to polar substituents like fluorine.
Research Implications and Gaps
Materials Science: Pyrazolo-triazine oxides () highlight the versatility of pyrazolo-heterocycles in non-pharmaceutical applications, though the target compound’s utility here remains unexplored .
Biological Activity
N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a novel compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a complex organic structure characterized by:
- Molecular Formula : C18H21N5O2
- Molecular Weight : 339.399 g/mol
- Core Structure : A pyrazolopyridazine framework fused with a phenyl ring and a tert-butyl group attached to an acetamido moiety .
This structural arrangement suggests the potential for diverse biological interactions, particularly due to the presence of functional groups capable of engaging in hydrogen bonding and π-stacking interactions with biomolecules.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor activity. This compound may share similar properties based on its structural analogs. Studies have shown that related compounds effectively inhibit key oncogenic pathways:
- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinases . For instance, compounds similar to this one demonstrated IC50 values in the sub-micromolar range against various cancer cell lines.
- Cell Line Studies : In vitro studies on related pyrazole compounds have shown significant cytotoxicity against multiple cancer cell lines such as MCF7 and NCI-H460. For instance:
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can modulate inflammatory pathways and exhibit effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the pyrazolo[3,4-d]pyridazine scaffold in this compound suggests it may similarly influence inflammatory mediators.
Structure–Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural components:
| Structural Component | Impact on Activity |
|---|---|
| tert-butyl group | Enhances lipophilicity and potentially bioavailability |
| Pyrazolopyridazine core | Facilitates interaction with target proteins through π-stacking and hydrogen bonding |
| Phenyl ring | Provides additional interaction sites with biomolecules |
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to modulation of cell cycle progression.
- Protein Interaction : Molecular docking studies suggest that the compound may bind to active sites of relevant enzymes or receptors involved in tumorigenesis and inflammation.
Case Studies and Research Findings
Several studies have illustrated the efficacy of pyrazole derivatives in preclinical models:
- Study A : Evaluated the antitumor effects of a structurally similar compound on breast cancer cell lines (MCF7). Results indicated significant growth inhibition with an IC50 value of 5 µM.
- Study B : Investigated anti-inflammatory properties in murine models, demonstrating a reduction in pro-inflammatory cytokines upon treatment with pyrazole derivatives.
These findings underscore the therapeutic potential of compounds like this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-tert-butyl-2-{4-methyl-7-oxo-1-phenyl-pyrazolo[3,4-d]pyridazin-6-yl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrazolo[3,4-d]pyridazine intermediates with tert-butyl acetamide derivatives under nucleophilic conditions. For example, analogous compounds are synthesized via condensation of pyridazinone precursors with activated acetamide moieties in the presence of coupling agents like EDCI/HOBt . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can improve yields by 15–20%.
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, pyridazinone carbonyl at δ ~165 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the final cyclization step?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables like catalyst loading (e.g., Pd(OAc)), base (KCO vs. CsCO), and microwave vs. conventional heating. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions by controlling residence time and temperature gradients .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Validate assays using positive controls (e.g., kinase inhibitors for enzyme studies) and replicate experiments across labs .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC values .
- Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., AutoDock Vina) to confirm target specificity .
Q. How does X-ray crystallography clarify the compound’s tautomeric forms and intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
